molecular formula C13H13F5N2O3S B4747608 1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4747608
M. Wt: 372.31 g/mol
InChI Key: RORURZUOMUKAOI-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE is an organic compound characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorophenyl methanesulfonate with a suitable piperidine derivative. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include dichloromethane and dimethylformamide, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentafluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Uniqueness: 1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring and the pentafluorophenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methylsulfonyl-N-(2,3,4,5,6-pentafluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5N2O3S/c1-24(22,23)20-4-2-6(3-5-20)13(21)19-12-10(17)8(15)7(14)9(16)11(12)18/h6H,2-5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORURZUOMUKAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE
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1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE
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1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE
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1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE
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1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE
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1-(METHYLSULFONYL)-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-PIPERIDINECARBOXAMIDE

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